molecular formula C9H6BrClN2O B1373120 6-Bromo-2-chloro-8-methoxyquinazoline CAS No. 953039-14-0

6-Bromo-2-chloro-8-methoxyquinazoline

Cat. No. B1373120
CAS RN: 953039-14-0
M. Wt: 273.51 g/mol
InChI Key: AJDRLOKFLWCFAY-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O . It has a molecular weight of 273.514 Da .


Synthesis Analysis

Quinazoline derivatives, including 6-Bromo-2-chloro-8-methoxyquinazoline, have drawn significant attention due to their biological activities . Various synthetic methods have been used to create these compounds, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-8-methoxyquinazoline consists of 21 bonds in total. There are 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-8-methoxyquinazoline has a density of 1.7±0.1 g/cm3, a boiling point of 256.6±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 59.5±0.3 cm3, and it has 3 H bond acceptors and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Drug Development

6-Bromo-2-chloro-8-methoxyquinazoline serves as a key intermediate in the synthesis of various compounds with potential applications in drug development. For instance, Nishimura and Saitoh (2016) highlighted its use in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, an important compound in drug discoveries. They improved the synthesis process, enhancing the yield and purity, which is crucial for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Crystal Structure and Biological Activity

The compound also plays a role in the synthesis of structures with biological activity. Cai et al. (2019) synthesized a derivative, which acted as an effective inhibitor on the proliferation of a lung cancer cell line. This illustrates its potential utility in cancer research and therapy (Cai et al., 2019).

Role in Vandetanib Synthesis

Li Rong-dong (2011) reported that a derivative of 6-Bromo-2-chloro-8-methoxyquinazoline is a key intermediate for vandetanib, an antagonist of the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR). This highlights its importance in the synthesis of therapeutic agents for cancer treatment (Li Rong-dong, 2011).

Antimicrobial and Antimalarial Properties

Parthasaradhi et al. (2015) synthesized novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and found these compounds to exhibit antimicrobial and antimalarial activities. This suggests the compound's potential in developing treatments for infectious diseases (Parthasaradhi et al., 2015).

Antibacterial Evaluation

Ouerghi et al. (2021) described an efficient process to prepare a novel derivative of 6‑bromo‑2‑chloro‑quinoline, which exhibited antibacterial activity. The study of its crystal structure and molecular interactions provides insights into its potential as an antibacterial agent (Ouerghi et al., 2021).

Potential in Hypotensive Agents

Kumar et al. (2003) prepared a series of derivatives from 6-bromo-quinazoline, which showed hypotensive activity. This indicates the compound's potential utility in developing new treatments for hypertension (Kumar et al., 2003).

Safety And Hazards

6-Bromo-2-chloro-8-methoxyquinazoline is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

6-bromo-2-chloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDRLOKFLWCFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674301
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-8-methoxyquinazoline

CAS RN

953039-14-0
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-bromo-8-methoxy-1H-quinazolin-2-one (2.62 g, 10.27 mmol) is suspended in 30 mL POCl3 and refluxed for 30 min. The reaction mixture is stirred into water, while the temperature never exceeds 15° C. The aqueous phase is extracted with DCM, the organic phase is dried and 6-bromo-2-chloro-8-methoxy-quinazoline (HPLC-MS: tRet.=1.88 min, MS(M+H)+=273/275/277; method FSUN) is obtained.
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 6-bromo-8-methoxyquinazolin-2-ol (43.96 mmol) in POCl3 (120 mL) was heated to 110° C. for 30 minutes The mixture was cooled to room temperature, evaporated POCl3 and partitioned between water and dichloromethane. The organic portion was concentrated to give a crude material which was purified by column chromatography (silica gel, eluted with 2% MeOH in dichloromethane) to yield pure material as a yellow solid in 30% yield (3 steps, 3.62 g). ES/MS m/z 272/274 (MH+).
Quantity
43.96 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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